molecular formula C10H10FIO B3052386 4'-Fluoro-4-iodobutyrophenone CAS No. 40862-32-6

4'-Fluoro-4-iodobutyrophenone

Cat. No.: B3052386
CAS No.: 40862-32-6
M. Wt: 292.09 g/mol
InChI Key: ZCNZJYVQOBYVNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Fluoro-4-iodobutyrophenone can be synthesized through a multi-step process:

Industrial Production Methods

While specific industrial production methods for 4’-fluoro-4-iodobutyrophenone are not widely documented, the general approach involves the same synthetic routes used in laboratory settings, scaled up for industrial production. This typically includes the use of larger reactors and more efficient purification techniques to handle greater quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-iodobutyrophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the iodine atom is replaced by the nucleophile.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction typically results in the formation of alcohols or other reduced derivatives.

Scientific Research Applications

4’-Fluoro-4-iodobutyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-fluoro-4-iodobutyrophenone involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobutyrophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodobutyrophenone: Lacks the fluorine atom, affecting its reactivity and stability.

    4’-Chloro-4-iodobutyrophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns.

Uniqueness

4’-Fluoro-4-iodobutyrophenone is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and stability properties. This makes it particularly useful in organic synthesis for introducing specific functional groups and studying the effects of halogen substitution on chemical reactivity .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-iodobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNZJYVQOBYVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193836
Record name 4'-Fluoro-4-iodobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40862-32-6
Record name 1-(4-Fluorophenyl)-4-iodo-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40862-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-4-iodobutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040862326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluoro-4-iodobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-fluoro-4-iodobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

20 g of 1-chloro-3-(p-fluorophenylcarbonyl)propane dissolved in 100 cm3 of methyl ethyl ketone are refluxed for 24 hours in the presence of 18.5 g of sodium iodide. After treatment, 28 g of the desired compound are isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium iodide (7.47 g, 49.84 mmol, 2 equiv) was added to a solution of 4-chloro-1-(4-fluorophenyl)butan-1-one (5 g, 24.92 mmol, 1 equiv) in acetone. The reaction mixture was refluxed for 16 h. After cooling to ambient temperature, it was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and sodium bisulfite, followed by a wash with brine. The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The crude residue was purified using the Biotage flash chromatography system (SNAP 100 g cartridge, Rf=0.5, gradient—1%-10% ethyl acetate in hexanes) to afford the title compound as a clear oil (5.62 g, 77%). The bottle containing the compound was wrapped in aluminium foil and stored in the freezer to avoid further darkening of the mixture; MS for C10H10FIO m/z 291.98 (M+H)+.
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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